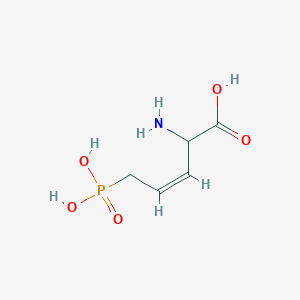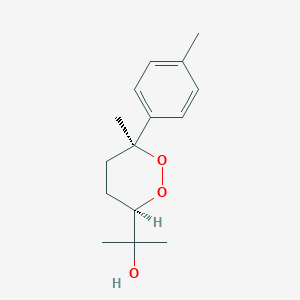
1-Methyl-4-piperidinyl 1-adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidinyl 1-adamantanecarboxylate, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
Memantine acts as a non-competitive antagonist of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor. It binds to the receptor in a voltage-dependent manner and blocks the excessive influx of calcium ions into the neuron. This excessive influx of calcium ions is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders. By blocking this influx, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce the release of glutamate, which is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a reliable tool for investigating the role of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor in neurological disorders. However, one limitation is that Memantine has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of Memantine. One direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential in combination with other drugs, such as acetylcholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of Memantine and to develop more effective formulations with longer half-lives.
Conclusion
In conclusion, Memantine is a non-competitive 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor antagonist that has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has a well-established mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for its study. Further research is needed to fully understand its potential in the treatment of neurological disorders.
合成法
Memantine can be synthesized in several ways, including the Mannich reaction and the Staudinger reduction. The Mannich reaction involves the condensation of 1-amino-3-methyladamantane with formaldehyde and piperidine. The Staudinger reduction involves the reduction of 1-methyl-4-piperidinyl 1-adamantanecarboxylate with triphenylphosphine and water. Both methods have been used successfully to synthesize Memantine.
科学的研究の応用
Memantine has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective properties in stroke and traumatic brain injury.
特性
製品名 |
1-Methyl-4-piperidinyl 1-adamantanecarboxylate |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C17H27NO2/c1-18-4-2-15(3-5-18)20-16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3 |
InChIキー |
GMYNEWNNHWDVRQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)



